Cas no 1285515-21-0 (GSK2578215A)

GSK2578215A structure
Productnaam:GSK2578215A
CAS-nummer:1285515-21-0
MF:C24H18FN3O2
MW:399.417028903961
MDL:MFCD22665702
CID:2083527
PubChem ID:68107965
GSK2578215A Chemische en fysische eigenschappen
Naam en identificatie
-
- GSK2578215A
- 2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide
- 5-(2-fluoropyridin-4-yl)-2-phenylmethoxy-N-pyridin-3-ylbenzamide
- GSK-2578215A
- SMANT hydrochloride
- UNII-Q641JSF42X
- 5-(2-Fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinyl-benzamide
- Q641JSF42X
- GSK257821A
- AK174163
- Benzamide, 5-(2-fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridinyl-
- C24H18FN3O2
- LRRK2-kinase inhibitor
- WCIGMFCFPXZRMQ-UHFFFAOYSA-N
- AOB6080
- BCP07701
- s7664
- BDBM50401284
- 5-(2-Fluoro-4-pyridinyl)-2-(phenylmethoxy)-N-3-pyridi
- GSK 2578215A
- AS-72347
- AKOS024458262
- LRRK2 inhib1285515-21-0
- BDBM482159
- HMS3740I09
- CS-3516
- HY-13237
- CCG-268642
- CHEMBL2204495
- GSK2578215-A
- DA-33593
- NCGC00370783-10
- EX-A1118
- LRRK2 inhibitor GSK2578215A?
- 1285515-21-0
- GSK 257821A
- SCHEMBL10321469
- GSK2578215
- J-005608
- 5-(2-Fluoro-4-pyridinyl)-2-[(phenylmethyl)oxy]-N-3-pyridinylbenzamide
- NCGC00370783-04
- Q27287044
- GSK-257821A
- itor GSK2578215A
- 2-benzyloxy-5-(2-fluoro-4-pyridyl)-N-(3-pyridyl)benzamide
- MFCD22665702
- F50677
- AC-35433
- NCGC00370783-06
-
- MDL: MFCD22665702
- Inchi: 1S/C24H18FN3O2/c25-23-14-19(10-12-27-23)18-8-9-22(30-16-17-5-2-1-3-6-17)21(13-18)24(29)28-20-7-4-11-26-15-20/h1-15H,16H2,(H,28,29)
- InChI-sleutel: WCIGMFCFPXZRMQ-UHFFFAOYSA-N
- LACHT: FC1C([H])=C(C([H])=C([H])N=1)C1C([H])=C([H])C(=C(C(N([H])C2=C([H])N=C([H])C([H])=C2[H])=O)C=1[H])OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]
Berekende eigenschappen
- Exacte massa: 399.13800
- Monoisotopische massa: 399.13830499g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 6
- Complexiteit: 543
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 64.099
Experimentele eigenschappen
- Dichtheid: 1.292±0.06 g/cm3 (20 ºC 760 Torr),
- Kookpunt: 556.1±50.0°C at 760 mmHg
- Oplosbaarheid: Insuluble (8.0E-4 g/L) (25 ºC),
- PSA: 67.60000
- LogboekP: 5.49800
GSK2578215A Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H302
- Waarschuwingsverklaring: P280-P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
GSK2578215A Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Ambeed | A142087-100mg |
2-(Benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide |
1285515-21-0 | 98% | 100mg |
$216.0 | 2025-02-19 | |
Ambeed | A142087-250mg |
2-(Benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide |
1285515-21-0 | 98% | 250mg |
$351.0 | 2025-02-19 | |
eNovation Chemicals LLC | Y0992633-100mg |
2-(benzyloxy)-5-(2-fluoropyridin-4-yl)-N-(pyridin-3-yl)benzamide |
1285515-21-0 | 95% | 100mg |
$560 | 2024-08-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-100mg |
GSK2578215A |
1285515-21-0 | 99.94% | 100mg |
¥ 3649 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-50 mg |
GSK2578215A |
1285515-21-0 | 99.94% | 50mg |
¥2627.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-100 mg |
GSK2578215A |
1285515-21-0 | 99.94% | 100MG |
¥4147.00 | 2022-02-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci20340-50mg |
GSK2578215A |
1285515-21-0 | 98% | 50mg |
¥2011.00 | 2023-09-09 | |
TRC | G797613-5mg |
GSK2578215A |
1285515-21-0 | 5mg |
$ 60.00 | 2022-06-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2240-10 mg |
GSK2578215A |
1285515-21-0 | 99.94% | 10mg |
¥717.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G883426-10mg |
GSK2578215A |
1285515-21-0 | ≥99% | 10mg |
¥607.50 | 2022-01-13 |
GSK2578215A Gerelateerde literatuur
-
1. Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitorsAnmol Gulati,Charles S. Yeung,Blair Lapointe,Solomon D. Kattar,Hakan Gunaydin,Jack D. Scott,Kaleen K. Childers,Joey L. Methot,Vladimir Simov,Ravi Kurukulasuriya,Barbara Pio,Greg J. Morriello,Ping Liu,Haiqun Tang,Santhosh Neelamkavil,Harold B. Wood,Vanessa L. Rada,Michael J. Ardolino,Xin Cindy Yan,Rachel Palte,Karin Otte,Robert Faltus,Janice Woodhouse,Laxminarayan G. Hegde,Paul Ciaccio,Ellen C. Minnihan,Erin F. DiMauro,Matthew J. Fell,Peter H. Fuller,J. Michael Ellis RSC Med. Chem. 2021 12 1164
1285515-21-0 (GSK2578215A) Gerelateerde producten
- 2418597-07-4((2S)-2-(1,2-oxazol-3-yl)piperidine hydrochloride)
- 2680612-36-4(Methyl 2-amino-3-(3,5-dinitrophenyl)propanoate)
- 1184992-49-1(N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-bromobenzamide hydrochloride)
- 1361670-38-3(2-Hydroxy-6-methyl-3-(2,3,6-trichlorophenyl)pyridine)
- 941000-52-8(5-(3-ethoxypropyl)amino-2-{4-(4-methylpiperidin-1-yl)sulfonylphenyl}-1,3-oxazole-4-carbonitrile)
- 1553620-39-5(4-(4-methoxy-2-methylphenyl)butan-1-amine)
- 1070269-49-6(4-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonyl}morpholine)
- 1934572-26-5(2,3-dichloro-1-benzothiophene-7-carboxylic acid)
- 85002-74-0(1-(cyclopropylmethoxy)-4-nitrobenzene)
- 1171739-56-2(N-{4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-ylmethyl}adamantane-1-carboxamide)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:1285515-21-0)GSK2578215A

Zuiverheid:99%/99%/99%
Hoeveelheid:100mg/250mg/1g
Prijs ($):194.0/316.0/840.0